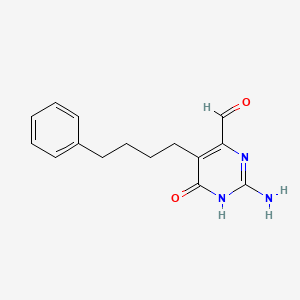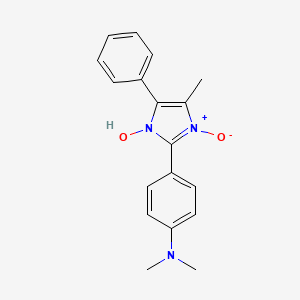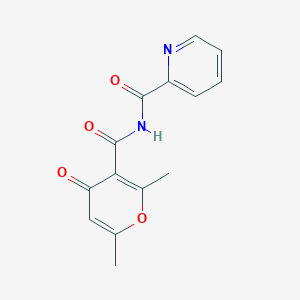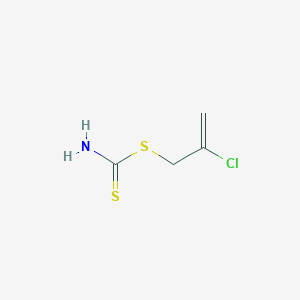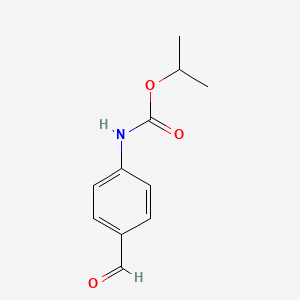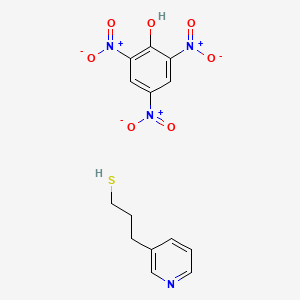
3-Pyridin-3-ylpropane-1-thiol;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridin-3-ylpropane-1-thiol;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 3-Pyridin-3-ylpropane-1-thiol and 2,4,6-trinitrophenol. The former is a thiol derivative of pyridine, while the latter is a nitroaromatic compound known for its explosive properties. This compound is of interest due to its unique combination of functional groups, which impart distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-ylpropane-1-thiol;2,4,6-trinitrophenol typically involves the reaction of 3-Pyridin-3-ylpropane-1-thiol with 2,4,6-trinitrophenol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridin-3-ylpropane-1-thiol;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups.
Substitution: The aromatic ring in 2,4,6-trinitrophenol can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
Applications De Recherche Scientifique
3-Pyridin-3-ylpropane-1-thiol;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Used in the production of dyes, explosives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Pyridin-3-ylpropane-1-thiol;2,4,6-trinitrophenol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins, affecting their function. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound with explosive properties.
3-Pyridin-3-ylpropane-1-amine: A similar pyridine derivative with an amine group instead of a thiol.
2,4-Dinitrophenol: A related nitroaromatic compound with fewer nitro groups.
Uniqueness
3-Pyridin-3-ylpropane-1-thiol;2,4,6-trinitrophenol is unique due to its combination of a thiol group and multiple nitro groups.
Propriétés
Numéro CAS |
69603-94-7 |
|---|---|
Formule moléculaire |
C14H14N4O7S |
Poids moléculaire |
382.35 g/mol |
Nom IUPAC |
3-pyridin-3-ylpropane-1-thiol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H11NS.C6H3N3O7/c10-6-2-4-8-3-1-5-9-7-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1,3,5,7,10H,2,4,6H2;1-2,10H |
Clé InChI |
CZLYSCNXCXZPGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CCCS.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


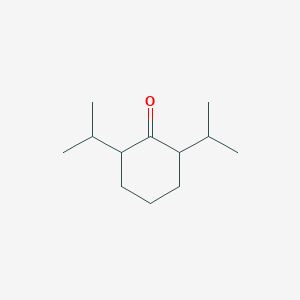
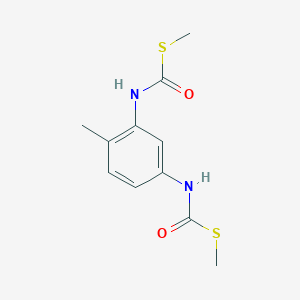
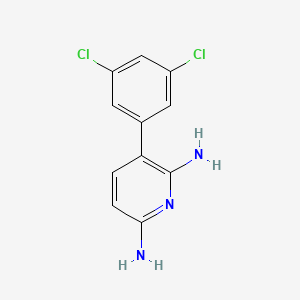
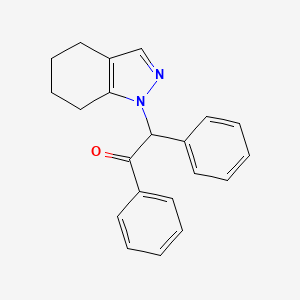
![1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea](/img/structure/B13998237.png)

![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)
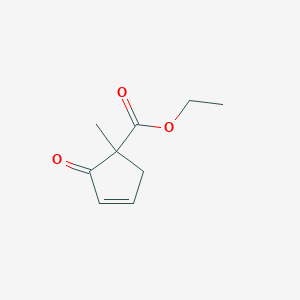
![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
